molecular formula C23H20N2O2 B6087600 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide

カタログ番号 B6087600
分子量: 356.4 g/mol
InChIキー: GJNSGZQQMCZDPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide, also known as BMB or BMB-3103, is a small molecule that has been synthesized for scientific research purposes. It belongs to the class of benzoxazole derivatives and has been found to have potential applications in various fields of research.

作用機序

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of HSP90 and EGFR. HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, including EGFR. Inhibition of HSP90 leads to the degradation of these oncogenic proteins, which in turn inhibits the growth of cancer cells. EGFR is a transmembrane receptor that is overexpressed in many types of cancer. Inhibition of EGFR leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the ATPase activity of HSP90 and the tyrosine kinase activity of EGFR. Physiologically, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.

実験室実験の利点と制限

One of the advantages of using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide in lab experiments is its high potency and selectivity for HSP90 and EGFR. This makes it a valuable tool for studying the role of these proteins in cancer and other diseases. Another advantage is its fluorescent properties, which allow for the visualization of sigma-1 receptors in living cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the research and development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide. One direction is the optimization of its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. Another direction is the development of new derivatives of this compound that have improved selectivity and potency for HSP90 and EGFR. Additionally, this compound can be used as a tool for the identification of new targets for cancer therapy and for the development of new imaging agents for the diagnosis of cancer.

合成法

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide involves a multi-step process that starts with the reaction of benzoxazole and 3-methylbenzoyl chloride in the presence of a base. This is followed by the reaction of the resulting product with 3-bromoaniline, which leads to the formation of this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.

科学的研究の応用

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a fluorescent probe to study the distribution and dynamics of sigma-1 receptors in living cells. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting the heat shock protein 90 (HSP90) and the epidermal growth factor receptor (EGFR). In drug discovery, this compound has been used as a lead compound for the development of new drugs that target HSP90 and EGFR.

特性

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-3-16-10-11-21-20(13-16)25-23(27-21)18-8-5-9-19(14-18)24-22(26)17-7-4-6-15(2)12-17/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSGZQQMCZDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。